molecular formula C15H14BrF2N3O3S B2535291 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034621-66-2

5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2535291
CAS No.: 2034621-66-2
M. Wt: 434.26
InChI Key: KKLONEJGBDCQJD-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a bromine atom, a difluorophenyl group, a sulfonyl group, and a piperidinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core The bromination of the pyrimidine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditionsThe difluorophenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups at the bromine position.

Scientific Research Applications

5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)benzene
  • 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)thiophene

Uniqueness

Compared to similar compounds, 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-2-[1-(3,4-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF2N3O3S/c16-10-7-19-15(20-8-10)24-11-2-1-5-21(9-11)25(22,23)12-3-4-13(17)14(18)6-12/h3-4,6-8,11H,1-2,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLONEJGBDCQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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